molecular formula C20H18ClFN2O2S B2686892 2-{[1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl]methoxy}-1,3-benzothiazole CAS No. 1797217-38-9

2-{[1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl]methoxy}-1,3-benzothiazole

Cat. No.: B2686892
CAS No.: 1797217-38-9
M. Wt: 404.88
InChI Key: PLAICHAKVMHSMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl]methoxy}-1,3-benzothiazole is a complex organic compound that belongs to the benzothiazole family This compound is characterized by the presence of a benzothiazole ring, a piperidine ring, and a chlorofluorobenzoyl group

Scientific Research Applications

2-{[1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl]methoxy}-1,3-benzothiazole has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl]methoxy}-1,3-benzothiazole typically involves multiple steps. One common method involves the reaction of 2-chloro-6-fluorobenzoyl chloride with piperidine to form an intermediate, which is then reacted with 2-mercaptobenzothiazole under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent control of reaction parameters are crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl]methoxy}-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorofluorobenzoyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-{[1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl]methoxy}-1,3-benzothiazole involves its interaction with specific molecular targets. It is believed to modulate certain biochemical pathways by binding to enzymes or receptors, thereby altering their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{[1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl]methoxy}-1,3-benzothiazole stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yloxymethyl)piperidin-1-yl]-(2-chloro-6-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN2O2S/c21-14-4-3-5-15(22)18(14)19(25)24-10-8-13(9-11-24)12-26-20-23-16-6-1-2-7-17(16)27-20/h1-7,13H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLAICHAKVMHSMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC3=CC=CC=C3S2)C(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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